An In-depth Technical Guide to the Physicochemical Properties of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid, a novel heterocyclic compound with potential applications in drug discovery and materials science. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, namely 1-ethyl-1,2,4-triazole and substituted benzoic acids, to forecast its key physicochemical parameters. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, offering a roadmap for future research and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction: The Rationale for Investigation
The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, present in a number of marketed drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The fusion of this privileged scaffold with a benzoic acid functional group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification, makes 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid a compound of significant interest. A thorough understanding of its physicochemical properties is paramount for any drug discovery and development program, as these properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid. These predictions are derived from the known properties of its constituent fragments and related molecules.
| Property | Predicted Value | Basis for Prediction and Scientific Rationale |
| Molecular Formula | C11H11N3O2 | Based on the chemical structure. |
| Molecular Weight | 217.23 g/mol | Calculated from the molecular formula. |
| pKa (acidic) | ~4.0 - 4.5 | The pKa of benzoic acid is approximately 4.2. The 1-ethyl-1,2,4-triazole substituent at the 4-position is expected to have a mild electron-withdrawing effect, which would slightly increase the acidity of the carboxylic acid. |
| pKa (basic) | ~2.0 - 3.0 | 1,2,4-triazole has a pKa of approximately 2.2 for the protonation of one of the ring nitrogens. The ethyl and benzoic acid substituents are not expected to drastically alter this value. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Benzoic acid has a logP of 1.87. The addition of the 1-ethyl-1,2,4-triazole group will increase the polarity and hydrogen bonding potential, but the ethyl group will add some lipophilicity. The overall effect is predicted to be a slight increase in lipophilicity compared to unsubstituted 4-(1H-1,2,4-triazol-5-yl)benzoic acid. |
| Aqueous Solubility | Sparingly soluble | Benzoic acid has low solubility in water, which is further decreased by lipophilic substituents. The presence of the polar triazole ring and the carboxylic acid group will allow for some hydrogen bonding with water, but the overall hydrophobic character of the molecule is expected to limit its aqueous solubility.[1] |
| Melting Point | >200 °C | Aromatic carboxylic acids and triazole derivatives often have high melting points due to strong intermolecular interactions such as hydrogen bonding and pi-stacking. The combination of these two functional groups is expected to result in a high melting point. |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental procedures for the determination of the key physicochemical properties of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid.
Determination of pKa (Potentiometric Titration)
Causality: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a robust and accurate method for determining pKa.
Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostated beaker at 25 °C and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized. For polyprotic species, multiple inflection points may be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP (Shake-Flask Method)
Causality: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid in the aqueous phase at a known concentration.
-
Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Causality: Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.[2]
Protocol:
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Sample Preparation: Add an excess amount of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle.
-
Sample Collection: Carefully collect a sample of the supernatant, ensuring that no solid particles are included.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of Melting Point
Causality: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting point over a narrow range is indicative of a pure compound.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end.
-
Measurement: Place the capillary tube in a melting point apparatus.[3]
-
Heating: Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[3]
Spectroscopic Characterization
Causality: Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.[4][5] The chemical shifts of the aromatic protons and the carboxylic acid proton will be characteristic.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the C=N and C-N stretches of the triazole ring.
Conclusion
While direct experimental data for 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid is not yet available, this guide provides a robust framework for understanding its likely physicochemical properties based on established principles and data from related compounds. The detailed experimental protocols outlined herein offer a clear path for the empirical characterization of this promising molecule. A thorough understanding of these properties is a critical first step in unlocking the full potential of this and other novel chemical entities in the fields of drug discovery and materials science.
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